

Crystal Structure of 3,5-Pyridinedicarboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,5-Pyridinedicarboxylic acid

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Introduction

3,5-Pyridinedicarboxylic acid, also known as dinicotinic acid, is a heterocyclic organic compound with the chemical formula $C_7H_5NO_4$. Its rigid structure and the presence of two carboxylic acid groups make it a versatile building block in supramolecular chemistry and a ligand in the synthesis of metal-organic frameworks (MOFs). Furthermore, its biological activity as a competitive inhibitor of γ -butyrobetaine hydroxylase (BBOX1), a key enzyme in the L-carnitine biosynthesis pathway, has garnered interest in the field of drug development.^[1] This technical guide provides an in-depth analysis of the crystal structure of **3,5-pyridinedicarboxylic acid**, detailed experimental protocols for its characterization, and an overview of its role in a significant biological pathway.

Crystallographic Data

The crystal structure of **3,5-pyridinedicarboxylic acid** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^{[2][3]} A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for **3,5-Pyridinedicarboxylic Acid**^{[2][3]}

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.702
b (Å)	11.153
c (Å)	6.587
α (°)	90
β (°)	107.80
γ (°)	90
Volume (Å ³)	679.2
Z	4

The molecular structure of **3,5-pyridinedicarboxylic acid** in the crystalline state exhibits an intermediate character between a neutral molecule and a zwitterion.[\[2\]](#) The bond lengths and angles within the molecule have been precisely determined and are crucial for understanding its chemical behavior and interaction with other molecules. Selected bond lengths and angles are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths for **3,5-Pyridinedicarboxylic Acid**[\[2\]](#)

Bond	Length (Å)
C(2)-N(1)	1.336
N(1)-C(6)	1.338
C(2)-C(3)	1.389
C(3)-C(4)	1.385
C(4)-C(5)	1.388
C(5)-C(6)	1.387
C(3)-C(7)	1.503
C(5)-C(8)	1.505
C(7)-O(1)	1.258
C(7)-O(2)	1.259
C(8)-O(3)	1.255
C(8)-O(4)	1.262

Table 3: Selected Bond Angles for **3,5-Pyridinedicarboxylic Acid**[\[2\]](#)

Angle	Degree (°)
C(2)-N(1)-C(6)	119.8
N(1)-C(2)-C(3)	122.2
C(2)-C(3)-C(4)	118.6
C(3)-C(4)-C(5)	118.6
C(4)-C(5)-C(6)	118.7
C(5)-C(6)-N(1)	122.1
O(1)-C(7)-O(2)	125.4
O(3)-C(8)-O(4)	125.3

A significant feature of the crystal structure is the extensive hydrogen bonding network. Each molecule is connected to four neighboring molecules through two types of hydrogen bonds: a conventional O-H \cdots O hydrogen bond with a length of 2.594 Å and a shorter O \cdots H \cdots N hydrogen bond with a length of 2.515 Å.^[2] This intricate network of hydrogen bonds contributes to the stability of the crystal lattice.

Experimental Protocols

Synthesis of 3,5-Pyridinedicarboxylic Acid

3,5-Pyridinedicarboxylic acid can be synthesized through various methods, including the oxidation of 3,5-lutidine or the hydrolysis of its corresponding dinitrile or diester. A common laboratory-scale synthesis involves the hydrolysis of a diester precursor.

Protocol for the Synthesis of **3,5-Pyridinedicarboxylic Acid** from Diethyl 3,5-pyridinedicarboxylate:

- **Hydrolysis:** Diethyl 3,5-pyridinedicarboxylate is dissolved in an ethanolic solution of potassium hydroxide.
- **Stirring:** The mixture is stirred at room temperature for several hours, during which a white precipitate of the potassium salt of the acid is formed.
- **Filtration and Dissolution:** The precipitate is filtered and then dissolved in distilled water.
- **Acidification:** The aqueous solution is acidified by the slow addition of hydrochloric acid to a pH of approximately 3.
- **Precipitation and Isolation:** **3,5-Pyridinedicarboxylic acid** precipitates as a white solid, which is then collected by filtration, washed with cold water, and dried.

Single-Crystal X-ray Diffraction

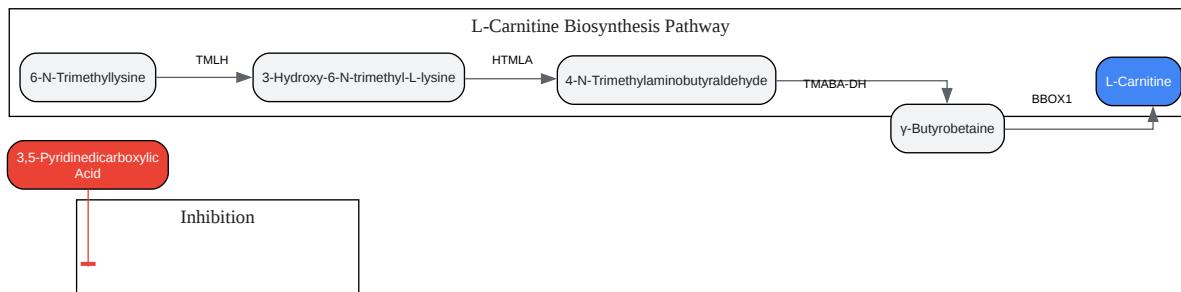
The determination of the crystal structure of **3,5-pyridinedicarboxylic acid** is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.^{[4][5]}

Protocol for Single-Crystal X-ray Diffraction:

- Crystal Growth: High-quality single crystals of **3,5-pyridinedicarboxylic acid** are grown from an aqueous solution by slow evaporation or by adjusting the pH of the solution.[2][6] The purity of the compound is critical for obtaining well-ordered crystals.
- Crystal Mounting: A suitable single crystal (typically with dimensions of 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[1][5]
- Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are detected by an area detector, and a series of diffraction images are collected at different crystal orientations.[4][5]
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the diffraction spots and integrating their intensities.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters. The final R-value indicates the agreement between the calculated and observed structure factors.[2]

Biological Significance and Signaling Pathway

3,5-Pyridinedicarboxylic acid is a known competitive inhibitor of the enzyme γ -butyrobetaine hydroxylase (BBOX1).[1] BBOX1 catalyzes the final step in the biosynthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[2][7][8] The inhibition of BBOX1 by **3,5-pyridinedicarboxylic acid** disrupts this pathway, leading to a decrease in L-carnitine levels.



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Caption: L-Carnitine biosynthesis pathway and the inhibition of BBOX1.

The diagram above illustrates the four enzymatic steps of the L-carnitine biosynthesis pathway, starting from 6-N-trimethyllysine. **3,5-Pyridinedicarboxylic acid** acts as a competitive inhibitor of the final enzyme, BBOX1, thereby blocking the conversion of γ -butyrobetaine to L-carnitine. This inhibitory action makes **3,5-pyridinedicarboxylic acid** and its derivatives interesting candidates for research in metabolic disorders and other conditions where modulation of carnitine levels may be beneficial.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **3,5-pyridinedicarboxylic acid**, including its crystallographic parameters, bond lengths, and bond angles. The experimental protocols for its synthesis and structural determination by single-crystal X-ray diffraction have been outlined to serve as a practical reference for researchers. Furthermore, the biological significance of this compound as an inhibitor of L-carnitine biosynthesis has been highlighted, with a corresponding pathway diagram to visualize its mechanism of action. This comprehensive information is intended to support further research and development efforts involving **3,5-pyridinedicarboxylic acid** in the fields of materials science, chemistry, and medicine.

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